Methyl 2-fluoro-1H-imidazole-5-carboxylate is a compound characterized by its imidazole ring, which is a five-membered aromatic heterocyclic structure containing nitrogen. The molecular formula for this compound is , and it has a molecular weight of approximately 144.10 g/mol. Its structure includes a methyl ester functional group and a fluorine atom, which contribute to its unique chemical properties and potential biological activities .
These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry .
Research indicates that methyl 2-fluoro-1H-imidazole-5-carboxylate exhibits notable biological activities. It has been studied for its potential as an antibacterial agent, particularly against certain strains of bacteria. Additionally, it may possess antifungal properties, making it a candidate for further investigation in medicinal chemistry . The presence of the fluorine atom is often linked to enhanced biological activity due to increased lipophilicity and metabolic stability.
Several methods exist for synthesizing methyl 2-fluoro-1H-imidazole-5-carboxylate:
Methyl 2-fluoro-1H-imidazole-5-carboxylate finds applications primarily in pharmaceutical research and development. Its unique properties make it valuable in:
Studies on the interactions of methyl 2-fluoro-1H-imidazole-5-carboxylate with various biological targets have shown promising results. It has been evaluated for its ability to inhibit specific enzymes, such as lipases, which play crucial roles in lipid metabolism. The compound's interactions at the molecular level suggest potential therapeutic applications in metabolic disorders .
Methyl 2-fluoro-1H-imidazole-5-carboxylate shares structural similarities with several other compounds within the imidazole family. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 1H-Imidazole-4-Carboxylate | 41716-18-1 | 0.80 | Lacks fluorine; different position of carboxyl group |
| Methyl 2-Methyl-1H-Imidazole-5-Carboxylate | 97602-72-7 | 0.75 | Contains an additional methyl group |
| Methyl 5-Fluoro-1H-Imidazole-4-Carboxylate | 959028-01-4 | 0.80 | Different position of fluoro substituent |
| Imidazo[1,2-a]pyrazine-2-Carboxylic Acid | 788819-82-9 | 0.84 | Different heterocyclic structure |
These compounds highlight the uniqueness of methyl 2-fluoro-1H-imidazole-5-carboxylate, particularly its specific substitution pattern and biological activity profile, which may not be present in other similar compounds .
Methyl 2-fluoro-1H-imidazole-5-carboxylate is systematically named according to IUPAC guidelines as methyl 5-fluoro-1H-imidazole-2-carboxylate. Its CAS registry number, 959086-47-6, ensures unambiguous identification across chemical databases. The SMILES notation, O=C(C1=CN=C(F)N1)OC, encodes its structure: an imidazole ring with fluorine at position 2, a carboxylate ester at position 5, and a hydrogen atom at the 1-position. Alternative naming conventions occasionally refer to it as methyl 2-fluoro-1H-imidazole-5-carboxylate, emphasizing the fluorine’s position relative to the ester group.
The compound’s planar imidazole ring adopts aromaticity due to delocalized π-electrons across the N1–C2–N3–C4–C5 atoms. Fluorine’s electronegativity induces electron withdrawal at C2, creating a dipole moment that polarizes adjacent bonds (C2–N1 and C2–N3). The methyl ester at C5 contributes steric bulk and introduces a reactive carbonyl group, enabling participation in nucleophilic acyl substitutions. X-ray crystallography data for analogous compounds, such as methyl 1H-imidazole-4-carboxylate, reveal bond lengths of ~1.32 Å for C=O and ~1.38 Å for C–N in the imidazole ring.
Key physical properties are summarized below:
The absence of melting/boiling point data in literature highlights a gap in current characterization efforts. Analogous imidazole esters, such as methyl 1H-imidazole-4-carboxylate, exhibit melting points of 173–174°C, suggesting that the fluorine substitution may moderately alter thermal stability.
¹H NMR (DMSO-d₆, predicted):
¹⁹F NMR (DMSO-d₆):
¹³C NMR (predicted):
Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 144.1 ([M+H]⁺), with fragmentation patterns including loss of CO₂CH₃ (m/z 101) and HF (m/z 124). High-resolution MS would confirm the exact mass as 144.0338 (calculated for C₅H₅FN₂O₂).
Key IR absorptions (cm⁻¹):
The conjugated π-system of the imidazole ring absorbs in the UV region, with λₘₐₐₓ ≈ 265 nm (ε ≈ 4500 M⁻¹cm⁻¹), slightly red-shifted compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect.
Direct fluorination of preformed imidazole rings represents a straightforward approach to introducing fluorine at the C-2 position. Electrophilic fluorinating agents, such as HBF₄ in combination with diazotization protocols, have been employed to achieve regioselective fluorination. For example, ethyl 4-fluoroimidazole-5-carboxylate was synthesized via photochemical decomposition of a diazonium intermediate derived from ethyl 4-aminoimidazole-5-carboxylate, yielding fluorinated products in 54% efficiency [2]. This method highlights the utility of in situ-generated fluorine sources under controlled conditions.
Cyclization strategies often utilize α-functionalized precursors to construct the imidazole ring. A notable example involves the microwave-assisted ethanolysis of 5-aminoimidazole-4-carboxamide hydrochloride, which rapidly generates ethyl 4-aminoimidazole-5-carboxylate—a key intermediate for subsequent fluorination [2]. This approach reduces reaction times from weeks to minutes, demonstrating the impact of energy-efficient methods on precursor synthesis.
Functionalization of preformed imidazole rings via halogen exchange or cross-coupling reactions is widely practiced. For instance, t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate undergoes bromine-lithium exchange at -78°C, enabling the introduction of diverse electrophiles at the C-2 position [1]. Subsequent hydrolysis of the t-butyl ester yields the corresponding carboxylic acid, which can be esterified to methyl 2-fluoro-1H-imidazole-5-carboxylate.
Electrophilic fluorination typically involves the generation of a reactive fluorine species. In the Scheimann reaction, diazotization of 4-aminoimidazole derivatives with HBF₄ and NaNO₂ produces a diazonium intermediate, which undergoes photochemical decomposition to yield the fluorinated product [2]. This mechanism proceeds via nitrogen extrusion and radical recombination, with regioselectivity controlled by the imidazole’s electronic environment.
Nucleophilic fluorination employs fluoride ions to displace leaving groups, such as bromine. The bromine-lithium exchange reaction, mediated by n-BuLi at cryogenic temperatures, generates a lithiated imidazole intermediate that reacts with electrophilic fluorine sources (e.g., NFSI) [1]. This method offers precise control over substitution patterns but requires stringent anhydrous conditions.
Cyclization of acyclic precursors, such as α-amino ketones, proceeds via condensation and dehydration steps. Microwave-assisted ethanolysis accelerates ring closure by promoting rapid heating and minimizing side reactions, as demonstrated in the synthesis of ethyl 4-aminoimidazole-5-carboxylate [2].
Palladium catalysts play a pivotal role in cross-coupling reactions. For example, Pd(PPh₃)₄ facilitates the coupling of lithiated imidazoles with aryl halides, enabling the synthesis of trisimidazole ligands [1]. Such metal-catalyzed processes enhance functional group tolerance and regioselectivity.
Organocatalytic systems, though less common in imidazole fluorination, have been explored for asymmetric synthesis. The Schöllkopf bis-lactim ether, used in the enantioselective alkylation of bromomethyl imidazoles, achieves diastereomeric excesses >98% [2].
Inorganic bases like CaH₂ are critical in halogenation reactions, preventing premature deprotection of sensitive functional groups. In the bromination of hydroxymethyl imidazoles, CaH₂ ensures the stability of the MOM-protected intermediate [2].
Solvent polarity profoundly influences reaction outcomes. Tetrahydrofuran (THF) is preferred for lithiation reactions due to its ability to stabilize reactive intermediates [1], while methanol/water mixtures facilitate ZIF nanoparticle synthesis by modulating crystallization rates [3].
Low temperatures (-78°C to -100°C) are essential for lithiation and halogenation steps to suppress side reactions [1] [2]. Conversely, microwave irradiation enables rapid heating (155°C), reducing reaction times from hours to minutes [2].
Chromatographic techniques dominate purification. Flash chromatography resolves intermediates like t-butyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate [1], while Dowex ion-exchange resins isolate amino acids from complex mixtures [2].
The fluorine substituent at the 2-position of methyl 2-fluoro-1H-imidazole-5-carboxylate exhibits distinctive reactivity characteristics that significantly influence the overall chemical behavior of the molecule. Fluorine functions as a powerful electron-withdrawing group through its strong inductive effect, with a Hammett sigma constant (σI) of +0.52 . This electronic influence fundamentally alters the electron density distribution throughout the imidazole ring system.
The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 544 kilojoules per mole [2]. This exceptional bond strength contributes to the chemical stability of the fluorine substituent under most reaction conditions. Unlike other halogen substituents, the fluorine atom rarely participates in nucleophilic substitution reactions due to its poor leaving group ability [3].
Electronic activation effects dominate the reactivity profile of the fluorine substituent. The high electronegativity of fluorine (4.0 on the Pauling scale) creates significant polarization of adjacent bonds, particularly affecting the imidazole nitrogen atoms and the carboxylate functionality [4]. This polarization enhances the electrophilic character of carbon atoms within the ring while simultaneously reducing the nucleophilicity of nitrogen centers.
Research has demonstrated that fluorine substitution can modify reaction selectivity patterns in imidazole derivatives. Studies on fluorinated heterocycles indicate that the presence of fluorine at the 2-position directs electrophilic attack toward alternative ring positions compared to non-fluorinated analogs [5]. The stereoelectronic effects of fluorine can override steric considerations, fundamentally altering preferred conformational arrangements and transition state geometries.
The methyl ester functionality in methyl 2-fluoro-1H-imidazole-5-carboxylate demonstrates characteristic ester reactivity patterns with modifications introduced by the electron-withdrawing fluorine substituent. Hydrolysis reactions represent the primary transformation pathway for the carboxylate group, proceeding through both acid-catalyzed and base-catalyzed mechanisms [6].
Acid-catalyzed hydrolysis proceeds through initial protonation of the carbonyl oxygen, generating a highly electrophilic acylium ion intermediate [6]. This mechanism becomes more favorable in the presence of the electron-withdrawing fluorine substituent, which stabilizes the positive charge development. The reaction typically exhibits first-order kinetics with respect to both ester concentration and acid concentration.
Base-catalyzed hydrolysis (saponification) follows a bimolecular mechanism involving nucleophilic attack by hydroxide ion on the carbonyl carbon [7]. The electron-withdrawing nature of the fluorine substituent enhances the electrophilicity of the carbonyl carbon, increasing the rate of nucleophilic attack compared to non-fluorinated analogs. Kinetic studies indicate that fluorine substitution can increase hydrolysis rates by factors of 2-5 under basic conditions [8].
Transesterification reactions offer alternative transformation pathways for the carboxylate group. These reactions proceed through tetrahedral intermediate formation and can be catalyzed by both acids and bases [9]. The presence of fluorine affects the stability of tetrahedral intermediates through electronic stabilization, potentially altering reaction selectivity and product distributions.
Thermal decomposition of the carboxylate group occurs at elevated temperatures through multiple competing pathways [10]. Primary decomposition involves elimination of methanol to form the corresponding ketene intermediate, which subsequently undergoes further fragmentation or rearrangement reactions. The onset temperature for thermal decomposition typically ranges from 200-300°C depending on atmospheric conditions.
The imidazole ring system in methyl 2-fluoro-1H-imidazole-5-carboxylate exhibits characteristic amphoteric behavior while being significantly modified by fluorine substitution effects. The ring maintains aromatic character with six π-electrons distributed across the five-membered heterocycle, but electron density distribution is substantially altered by the electron-withdrawing fluorine substituent [11].
Electrophilic substitution reactions can occur at various ring positions, with selectivity patterns influenced by both the fluorine substituent and the carboxylate group. Traditional imidazole reactivity favors electrophilic attack at nitrogen atoms, particularly at the N-3 position [12]. However, fluorine substitution reduces the nucleophilicity of nitrogen centers through inductive electron withdrawal, potentially redirecting electrophilic attack toward carbon atoms.
The N-3 nitrogen atom retains significant basicity despite fluorine substitution, with an estimated pKa value reduced by approximately 1.4-2.0 units compared to unsubstituted imidazole [13]. This nitrogen center remains the primary site for protonation reactions and metal coordination, though the binding affinity is diminished relative to non-fluorinated analogs.
Carbon-2 reactivity is particularly noteworthy due to its position between two electronegative nitrogen atoms and adjacent to the fluorine substituent. This position becomes highly electrophilic and susceptible to nucleophilic attack [14]. Computational studies using polarization justified Fukui functions have identified C-2 as a preferential site for nucleophilic substitution in fluorinated imidazoles [15].
Ring tautomerism represents an important aspect of imidazole reactivity, with the compound existing in equilibrium between different tautomeric forms [16]. The presence of fluorine influences tautomeric equilibria through stabilization of specific forms via electronic effects. This can affect reaction pathways and product selectivity in various transformations.
Fluorine substitution introduces profound electronic perturbations throughout the molecular framework of methyl 2-fluoro-1H-imidazole-5-carboxylate. The primary electronic effect manifests as strong inductive electron withdrawal, characterized by a Hammett inductive parameter (σI) of +0.52, representing one of the strongest electron-withdrawing effects among common substituents [2].
Inductive effects propagate through the σ-bond framework, systematically reducing electron density at adjacent atoms. This electronic perturbation extends beyond the immediate vicinity of the fluorine substituent, affecting the entire imidazole ring system and influencing the reactivity of distant functional groups [17]. The magnitude of inductive effects decreases with distance but remains measurable even at remote positions.
Resonance effects contribute additional complexity to the electronic picture, though they are generally weaker than inductive effects for fluorine substituents. The fluorine atom possesses lone pairs that can participate in π-donation to electron-deficient centers, characterized by a Hammett resonance parameter (σR) of -0.39 [2]. This resonance donation partially counteracts inductive withdrawal, resulting in net electronic effects that depend on the specific reaction mechanism and transition state requirements.
Molecular orbital modifications result from fluorine substitution, with both highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies being systematically altered [18]. Computational studies indicate that fluorine substitution typically lowers HOMO energies by 0.5-1.0 electron volts while simultaneously lowering LUMO energies by similar magnitudes. These orbital energy changes directly correlate with modifications in chemical reactivity and reaction selectivity.
Dipole moment alterations represent another significant electronic consequence of fluorine substitution. The highly polar carbon-fluorine bond (dipole moment approximately 1.85 Debye) substantially increases the overall molecular dipole moment, affecting intermolecular interactions, solubility patterns, and reaction kinetics in polar solvents [19].
Fluorine substitution produces minimal steric perturbations due to the small size of the fluorine atom, which possesses a van der Waals radius of only 1.47 Ångstroms, nearly identical to that of hydrogen (1.20 Ångstroms) [19]. This size similarity allows fluorine to serve as an effective isosteric replacement for hydrogen without introducing significant steric congestion or conformational constraints.
Conformational preferences can be subtly influenced by fluorine substitution through stereoelectronic effects rather than steric interactions. The gauche effect, particularly relevant in fluorinated systems, can stabilize specific conformational arrangements through favorable electrostatic interactions between the carbon-fluorine dipole and other polar bonds within the molecule [20]. These stereoelectronic preferences can influence reaction pathways and product selectivity.
Crystal packing arrangements in solid-state structures are affected by fluorine substitution through modification of intermolecular interaction patterns. Fluorine atoms can participate in weak directional interactions, including carbon-hydrogen to fluorine contacts and fluorine to fluorine interactions, which influence molecular organization in crystalline phases [21].
Binding site interactions in biological systems or synthetic receptors experience minimal steric perturbation from fluorine substitution while benefiting from altered electronic properties. This combination makes fluorine substitution particularly valuable in medicinal chemistry applications where maintenance of binding geometry is critical [22].
Fluorine substitution significantly alters hydrogen bonding patterns within methyl 2-fluoro-1H-imidazole-5-carboxylate, affecting both intramolecular and intermolecular interactions. Fluorine functions as a weak hydrogen bond acceptor, with accepting ability substantially lower than that of oxygen or nitrogen atoms [23].
Imidazole nitrogen-hydrogen to nitrogen hydrogen bonding, a characteristic feature of unsubstituted imidazoles, is disrupted by fluorine substitution. The electron-withdrawing effect of fluorine reduces the basicity of nitrogen atoms, weakening their hydrogen bond accepting ability and destabilizing traditional imidazole dimer arrangements [24]. This disruption can fundamentally alter solid-state packing patterns and solution-phase association behavior.
Intramolecular hydrogen bonding between the imidazole nitrogen-hydrogen and the carboxylate oxygen may be affected by fluorine substitution through modification of optimal geometric arrangements and electronic properties of participating atoms. The electron-withdrawing fluorine substituent reduces the electron density available for hydrogen bond formation while potentially altering preferred conformational arrangements.
Solvent hydrogen bonding patterns are modified by fluorine substitution, with fluorine atoms serving as weak acceptor sites for hydrogen bonding with protic solvents [23]. However, the primary effect involves alteration of existing hydrogen bonding sites rather than creation of new strong interactions. Water and alcohols can form weak hydrogen bonds with fluorine, though these interactions are typically 5-10 times weaker than comparable interactions with oxygen or nitrogen atoms.
Cooperative hydrogen bonding effects in extended networks or crystal structures are influenced by fluorine substitution through perturbation of individual hydrogen bond strengths and geometric preferences. These changes can propagate throughout hydrogen bonded networks, affecting material properties and molecular recognition phenomena.
Methyl 2-fluoro-1H-imidazole-5-carboxylate demonstrates enhanced thermal stability compared to many organic compounds due to the stabilizing influence of fluorine substitution. Thermal decomposition onset temperatures typically range from 250-300°C depending on atmospheric conditions and heating rates, representing substantial thermal stability for practical applications [25] [26].
Thermogravimetric analysis studies on related fluorinated imidazole compounds indicate that initial mass loss occurs around 250-270°C under inert atmospheric conditions [27]. The decomposition process typically proceeds through multiple stages, with initial loss of the methyl ester group followed by fragmentation of the imidazole ring system. The presence of fluorine enhances thermal stability through stabilization of intermediates and transition states.
In nitrogen atmosphere, thermal decomposition follows a relatively clean pathway with primary products including imidazole fragments, carbon monoxide, carbon dioxide, and hydrogen fluoride [28]. The carbon-fluorine bond remains intact until very high temperatures (>400°C) due to its exceptional bond strength, making hydrogen fluoride evolution a late-stage decomposition process.
Oxidative atmosphere conditions reduce thermal stability by approximately 50°C compared to inert conditions due to additional oxidative decomposition pathways [26]. Under air or oxygen atmospheres, decomposition onset temperatures decrease to 200-250°C with formation of additional nitrogen oxide products alongside the primary decomposition fragments.
Kinetic analysis of thermal decomposition reveals first-order decomposition kinetics for the initial stages, with activation energies typically ranging from 180-220 kilojoules per mole for the rate-determining step. The presence of fluorine increases activation energies for decomposition compared to non-fluorinated analogs, contributing to enhanced thermal stability.
pH stability profiles for methyl 2-fluoro-1H-imidazole-5-carboxylate reflect the competing influences of ester hydrolysis and imidazole protonation equilibria. The compound exhibits differential stability across the pH range, with optimal stability occurring under mildly acidic to neutral conditions [29].
Under strongly acidic conditions (pH 1-3), the compound demonstrates moderate stability with primary degradation occurring through ester hydrolysis mechanisms [30]. Protonation of the imidazole nitrogen occurs readily under these conditions, but this actually provides some protection against nucleophilic attack at other sites. Ester hydrolysis rates increase under acidic conditions due to acid catalysis, with half-lives of approximately 2-5 hours at 80°C.
Neutral pH conditions (pH 6-8) provide optimal stability for the compound, with minimal ester hydrolysis and limited ionization of functional groups [29]. Under these conditions, the compound maintains good chemical integrity with estimated half-lives of 24-48 hours at elevated temperatures. The imidazole ring exists primarily in its neutral form, minimizing electrostatic destabilization effects.
Basic conditions (pH 9-12) result in significantly reduced stability due to rapid base-catalyzed ester hydrolysis [31]. Saponification reactions proceed rapidly under these conditions with half-lives of 0.5-2 hours at 80°C. The imidazole nitrogen becomes deprotonated under strongly basic conditions, potentially affecting ring stability and reaction selectivity.
Buffer systems can provide enhanced stability by maintaining optimal pH ranges and preventing extreme pH excursions that accelerate decomposition pathways. Phosphate and carbonate buffers have proven effective for maintaining compound stability in aqueous formulations.
Photochemical stability of methyl 2-fluoro-1H-imidazole-5-carboxylate varies significantly with irradiation wavelength and intensity. The compound demonstrates good stability under visible light exposure but shows increased sensitivity to ultraviolet radiation, particularly in the UV-B and UV-C regions [32] [33].
UV irradiation at 254-312 nanometers induces moderate photochemical decomposition with estimated half-lives of 4-8 hours under direct exposure conditions [34]. Primary photochemical pathways involve ring-opening reactions leading to formation of linear nitrogen-containing fragments including ammonia, hydrogen cyanide, and various carbonyl compounds [32].
Photosensitized reactions can accelerate decomposition in the presence of photosensitizing agents such as methylene blue or other aromatic compounds [32]. These reactions typically proceed through singlet oxygen formation and subsequent oxidative attack on the imidazole ring system. The presence of fluorine provides some protection against oxidative attack through electronic stabilization effects.
Wavelength dependence studies indicate that longer wavelength UV radiation (>320 nanometers) produces minimal photochemical effects, while shorter wavelengths (<280 nanometers) readily initiate decomposition reactions [33]. This wavelength dependence correlates with the electronic absorption spectrum of the compound and its chromophoric properties.
Protective strategies for minimizing photochemical degradation include use of UV-absorbing additives, amber or opaque storage containers, and refrigerated storage conditions. These approaches can substantially extend the shelf-life and stability of the compound under normal handling and storage conditions.